5-bromo-1-(difluoromethyl)-1H-pyrazole
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Overview
Description
5-Bromo-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a difluoromethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine in an electrophilic cyclization reaction, where the pyrazole ring is formed and subsequently brominated . The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of 5-bromo-1-(difluoromethyl)-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. These processes often utilize tubular reactors for diazotization reactions, which help in reducing side reactions and improving the stability of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, difluoromethylating agents for introducing the difluoromethyl group, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane and methanol, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-bromo-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the modulation of various biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(difluoromethyl)-2(1H)-pyridinone: Similar in structure but with a pyridinone ring instead of a pyrazole ring.
5-Bromo-1-(difluoromethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
5-Bromo-1-(difluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for forming stable complexes, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-1-(difluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2/c5-3-1-2-8-9(3)4(6)7/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUIWJSESAMSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946823-04-6 |
Source
|
Record name | 5-bromo-1-(difluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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